Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Thermal stability Precursor chemistry CVD/ALD

Non-fluorinated Ca precursors (e.g., Ca(acac)₂) decompose before volatilization, causing CVD/ALD tool contamination and film defects. Ca(FOD)₂ eliminates this failure mode through its perfluoroalkyl ligand architecture, which reduces intermolecular association and enables reliable vapor-phase delivery. • Sublimes at 250°C/170°C (0.1 mmHg) without decomposition, ensuring clean gas-phase transport • Melts at 189.1-193.5°C without degradation, preserving precursor integrity during extended heating cycles • Delivers ≥98% purity with fluorinated decomposition products fully compatible with fluoride-based film chemistries

Molecular Formula C20H20CaF14O4
Molecular Weight 630.4 g/mol
CAS No. 36885-29-7
Cat. No. B3132437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
CAS36885-29-7
Molecular FormulaC20H20CaF14O4
Molecular Weight630.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2]
InChIInChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2
InChIKeyUUXRFZXYYNXEBG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (Ca(FOD)₂) – A Volatile Fluorinated Calcium Beta-Diketonate for CVD/ALD and Gas-Phase Research


Calcium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly abbreviated Ca(FOD)₂ (CAS 36885-29-7), is a fluorinated calcium β-diketonate complex . It belongs to the class of organometallic compounds known as metal beta-diketonates, which are widely employed as volatile precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The compound is a white powder with a molecular formula of C₂₀H₂₀CaF₁₄O₄ and a molecular weight of 630.43 g/mol . Its distinctive heptafluoro-tert-butyl-substituted ligand imparts high thermal stability and volatility, making it specifically suitable for gas-phase transport and thin-film fabrication applications where non-fluorinated calcium beta-diketonate analogs typically fail.

Why Calcium Bis(heptafluoro-dimethyl-octanedionate) Cannot Be Substituted by Generic Calcium Beta-Diketonates


Generic substitution of Ca(FOD)₂ with non-fluorinated calcium beta-diketonates such as calcium acetylacetonate (Ca(acac)₂) or calcium tetramethylheptanedionate (Ca(thd)₂) is not scientifically valid because the perfluoroalkyl ligand architecture fundamentally alters the compound’s volatility, thermal degradation pathway, and photolytic behavior. The chelate effect of the fluorinated ligand reduces intermolecular association and shifts the sublimation/deposition kinetics to a regime that is inaccessible to non-fluorinated analogs [1]. Fluorinated β-diketonates are documented to exhibit systematically higher vapor pressures and cleaner thermal dissociation profiles than their alkyl-substituted counterparts, a trend confirmed by comparative volatility studies across alkaline-earth metal complexes [1]. Consequently, Ca(FOD)₂ occupies a distinct region of the precursor parameter space; replacing it with a non-fluorinated congener would compromise film purity, deposition rate, or the ability to generate free calcium atoms in gas-phase kinetic experiments.

Quantitative Evidence Guide for Calcium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (Ca(FOD)₂) – Differentiation vs. Non-Fluorinated Analogs


Higher Thermal Stability: Melting Point Comparison of Ca(FOD)₂ vs. Calcium Acetylacetonate

Ca(FOD)₂ exhibits a melting point of 189.1–193.5 °C without decomposition [1], whereas the most common non-fluorinated calcium β-diketonate, calcium acetylacetonate (Ca(acac)₂), decomposes at 175 °C before melting [2]. This difference of approximately 14–18 °C, together with the absence of thermal decomposition prior to vaporization, demonstrates that Ca(FOD)₂ can be handled and volatilized at higher processing temperatures, which is critical for CVD/ALD processes that require thermally robust precursors.

Thermal stability Precursor chemistry CVD/ALD

Superior Volatility: Sublimation Temperature of Ca(FOD)₂ vs. Decomposition of Non-Fluorinated Analogs

Ca(FOD)₂ is explicitly classified as a volatile CVD precursor and exhibits a defined sublimation range (250 °C / 170 °C at 0.1 mmHg, with dec./subl. notation) . In contrast, calcium acetylacetonate decomposes at 175 °C and lacks any documented sublimation temperature, indicating that it cannot be used as a volatile precursor for gas-phase deposition processes [1]. The ability of Ca(FOD)₂ to sublimate without catastrophic decomposition is a direct consequence of the electron-withdrawing perfluoroalkyl groups, which reduce intermolecular forces and stabilize the monomeric vapor species.

Volatility Sublimation CVD precursor

Clean Photodissociation Source for Gas-Phase Calcium Atoms: Ca(FOD)₂ Enables Kinetic Studies Unattainable with Non-Fluorinated Precursors

Ca(FOD)₂ has been demonstrated as an effective photolytic precursor for generating ground-state calcium atoms in the gas phase, enabling the direct kinetic measurement of the Ca(¹S₀) + O₂ reaction over the temperature range 296–623 K [1]. The fluorinated ligand framework allows clean photofragmentation with minimal interfering side products, as evidenced by the ability to detect Ca atoms via laser-induced fluorescence (LIF) and to extract accurate rate coefficients, including a high-pressure limiting rate constant k_rec,∞ = 1.36 × 10⁻¹⁰ exp(−1020/T) cm³ molecule⁻¹ s⁻¹ [1]. Non-fluorinated calcium β-diketonates are not employed for this purpose in the peer-reviewed literature, likely owing to their less favorable photodissociation pathways and higher tendency toward oligomeric vapor-phase species.

Gas-phase kinetics Photodissociation Calcium atom chemistry

Fluorination-Induced Volatility Enhancement: Class-Level Evidence Across Alkaline-Earth β-Diketonate Complexes

Systematic studies on alkaline-earth metal β-diketonates have established that both the degree of fluorination and the degree of branching of the alkyl substituents increase volatility [1]. The fully fluorinated heptafluoro-2,2-dimethyloctanedionate ligand of Ca(FOD)₂ represents the extreme of this design trend, maximizing the electron-withdrawing effect that reduces intermolecular interactions and promotes monomeric vapor formation. This class-level inference predicts that Ca(FOD)₂ will be more volatile than partially fluorinated analogs (e.g., calcium hexafluoroacetylacetonate, Ca(hfa)₂) and significantly more volatile than non-fluorinated versions (Ca(acac)₂, Ca(tmhd)₂).

Fluorinated ligands Volatility trend β-diketonate complexes

Optimal Research and Industrial Application Scenarios for Calcium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (Ca(FOD)₂)


CVD and ALD of Calcium-Containing Thin Films (e.g., CaF₂ Optical Coatings, High-Tc Superconductor Buffer Layers)

Engineers depositing calcium fluoride optical coatings or calcium-containing oxide films for superconducting device fabrication require a calcium precursor that is volatile, thermally stable, and leaves no non-volatile residue. Ca(FOD)₂ fulfills all three criteria: its sublimation temperature of 250 °C/170 °C (0.1 mmHg) enables reliable vapor draw delivery , its melting point of 189.1–193.5 °C without decomposition [1] ensures precursor integrity during heating, and its fluorinated ligand decomposition products are compatible with fluoride-based film chemistries. Non-fluorinated alternatives such as Ca(acac)₂ decompose before volatilization and are therefore incompatible with CVD/ALD tooling. [1]

Gas-Phase Kinetic Studies of Calcium Atom Reactions (Atmospheric Chemistry, Combustion Science)

Physical chemists investigating the reactivity of ground-state calcium atoms with small molecules (e.g., O₂, N₂O, CO₂) need a clean, reproducible photolytic source of Ca atoms. The peer-reviewed literature has established Ca(FOD)₂ as the precursor of choice for such measurements, as it undergoes clean photodissociation to yield Ca(¹S₀) that can be detected by laser-induced fluorescence [2]. The rate coefficients and Arrhenius parameters determined using Ca(FOD)₂ constitute reference data for atmospheric and combustion modeling; substituting another precursor would render the study non-comparable with the existing kinetic database. [2]

Synthesis of Fluorinated Calcium-Organic Frameworks and Catalyst Development

Researchers developing fluorinated metal-organic frameworks (F-MOFs) or calcium-based catalysts for C–F bond activation benefit from employing a Ca(FOD)₂ building block that already incorporates the fluorinated ligand. This strategy eliminates the need for post-synthetic fluorination and ensures homogeneous fluorine distribution within the final material. The thermal stability of Ca(FOD)₂ (189.1–193.5 °C, no decomposition [1]) is compatible with solvothermal synthesis conditions, while the fluorine content of the ligand can participate directly in the desired catalytic or adsorption functionality. [1]

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